Cas no 896372-66-0 (3-3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

3-3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
896372-66-0 structure
Product name:3-3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No:896372-66-0
MF:C22H21N3O3
MW:375.420445203781
CID:5940910
PubChem ID:4101702

3-3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • SMR000310537
    • CHEMBL1607588
    • F3407-3693
    • AKOS002089107
    • MLS000660899
    • 3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-1H-quinazoline-2,4-dione
    • HMS2723D19
    • VU0112530-3
    • 3-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)quinazoline-2,4(1H,3H)-dione
    • EU-0060633
    • 896372-66-0
    • 3-[3-oxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]quinazoline-2,4(1H,3H)-dione
    • Inchi: 1S/C22H21N3O3/c26-20(24-13-10-17(11-14-24)16-6-2-1-3-7-16)12-15-25-21(27)18-8-4-5-9-19(18)23-22(25)28/h1-10H,11-15H2,(H,23,28)
    • InChI Key: INRZEDTUNAFULV-UHFFFAOYSA-N
    • SMILES: O=C(CCN1C(NC2C=CC=CC=2C1=O)=O)N1CC=C(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 375.15829154g/mol
  • Monoisotopic Mass: 375.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.7Ų
  • XLogP3: 1.9

3-3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-3693-30mg
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
896372-66-0
30mg
$119.0 2023-09-10
Life Chemicals
F3407-3693-10μmol
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
896372-66-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-3693-20μmol
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
896372-66-0
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-3693-2μmol
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
896372-66-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-3693-5μmol
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
896372-66-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-3693-3mg
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
896372-66-0
3mg
$63.0 2023-09-10
Life Chemicals
F3407-3693-10mg
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
896372-66-0
10mg
$79.0 2023-09-10
Life Chemicals
F3407-3693-1mg
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
896372-66-0
1mg
$54.0 2023-09-10
Life Chemicals
F3407-3693-4mg
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
896372-66-0
4mg
$66.0 2023-09-10
Life Chemicals
F3407-3693-40mg
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
896372-66-0 90%+
40mg
$140.0 2023-05-22

Additional information on 3-3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Introduction to 3-3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 896372-66-0)

Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical research and development. Among these, 3-3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, identified by its CAS number 896372-66-0, has garnered significant attention due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological significance.

The molecular structure of 3-3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione incorporates several key functional groups that contribute to its reactivity and biological interactions. The presence of a tetrahydroquinazoline core is particularly noteworthy, as this scaffold is known for its role in various bioactive molecules. Specifically, the tetrahydroquinazoline ring is a privileged structure in medicinal chemistry due to its ability to modulate multiple biological pathways.

Recent research has highlighted the importance of tetrahydroquinazoline derivatives in the development of drugs targeting neurological and cardiovascular diseases. The 4-(phenyl)-1H-tetrazole moiety in this compound adds another layer of complexity and potential functionality. This part of the molecule has been implicated in various pharmacological effects, including anti-inflammatory and analgesic properties. The combination of these structural elements makes 3-3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-y)propyl -1 , 2 , 3 , 4 - tetrahydroquinazoline - 2 , 4 - dione a promising candidate for further investigation.

In the realm of drug discovery, the synthesis and characterization of novel compounds are essential steps toward identifying new therapeutic agents. The synthetic pathways employed for preparing CAS No. 896372 - 66 - 0 involve multi-step organic reactions that highlight the compound's complexity. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized to elucidate its structure with high precision. These analytical methods are crucial for confirming the identity and purity of the compound before it can be subjected to biological testing.

The pharmacological profile of 3 - 3 - oxo - 3 - ( 4 - phenyl - 1 , 2 , 3 , 6 - tetrahydropyridin - 1 - yl ) propyl - 1 , 2 , 3 , 4 - tetrahydroquinazoline - 2 , 4 - dione is an area of active investigation. Preclinical studies have begun to explore its potential effects on various disease models. Notably, the compound has shown promise in preliminary assays related to neuroprotection and anti-inflammatory responses. These findings are particularly intriguing given the increasing prevalence of chronic inflammatory conditions and neurodegenerative diseases worldwide.

The role of computational chemistry in understanding the behavior of complex molecules cannot be overstated. Molecular modeling techniques have been employed to predict how CAS No. 896372 - 66 - 0 interacts with biological targets such as enzymes and receptors. These simulations provide valuable insights into the compound's binding affinity and mechanism of action. By integrating experimental data with computational predictions, researchers can refine their understanding of how this molecule might function within a biological system.

The development of novel pharmaceuticals often involves optimizing synthetic routes to improve yield and scalability while maintaining structural integrity. For CAS No. 896372 - 66 - 0, researchers have explored different synthetic strategies to enhance its production efficiency. Green chemistry principles have been incorporated into these processes to minimize environmental impact without compromising efficacy. Such approaches align with broader industry trends toward sustainable drug development practices.

As our understanding of disease mechanisms evolves, so too does our approach to drug design. The case of 3 – 3 – oxo – 3 – (4 – phenyl – l , l , l ,6 – tetrahydropyridin – l – yl ) propyl – l ,l ,l ,4 – tetrahydroquinazoline – l ,l ,l ,dione exemplifies how interdisciplinary collaboration can lead to innovative therapeutic solutions。 By combining expertise from organic chemistry, biochemistry, pharmacology, and computational science, researchers are able to tackle complex challenges in drug discovery more effectively than ever before。

The future prospects for this compound remain promising。 Ongoing studies aim to further elucidate its pharmacological properties through both in vitro and in vivo experiments。 Additionally, efforts are underway to identify potential clinical applications where it might offer therapeutic benefits。 As research progresses, it is likely that additional derivatives will be synthesized and tested, each with the potential to expand our arsenal against various diseases。

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica